4-(3-Methoxyphenyl)oxan-4-ol
Description
4-(3-Methoxyphenyl)oxan-4-ol is a tetrahydropyran (oxane) derivative featuring a hydroxyl group and a 3-methoxyphenyl substituent at the 4-position of the oxan ring. The methoxy group at the 3-position of the phenyl ring may influence solubility, reactivity, and biological interactions, making it a valuable scaffold for drug discovery and chemical synthesis .
Properties
IUPAC Name |
4-(3-methoxyphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-14-11-4-2-3-10(9-11)12(13)5-7-15-8-6-12/h2-4,9,13H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEPBIFMSGVCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)oxan-4-ol typically involves the reaction of 3-methoxyphenyl derivatives with oxan-4-ol precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 3-methoxyphenyl compounds react with oxan-4-ol in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of 4-(3-Methoxyphenyl)oxan-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methoxyphenyl)oxan-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as halides, amines
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
4-(3-Methoxyphenyl)oxan-4-ol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Oxidative Stress Modulation: Acting as an antioxidant to reduce oxidative stress in biological systems.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Type :
- The 3-methoxyphenyl group in the target compound distinguishes it from analogs like 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride, where the methoxy group is at the phenyl ring's 2-position. This positional difference can alter steric hindrance and electronic effects .
- Heterocyclic substituents, such as pyrazole in 4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol, introduce nitrogen atoms that enhance coordination capabilities, unlike the purely aromatic 3-methoxyphenyl group .
Functional Group Diversity: The amine hydrochloride in 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride provides ionic character, improving water solubility compared to the neutral hydroxyl group in the target compound . The dimethylaminomethyl group in 4-[(Dimethylamino)methyl]oxan-4-ol introduces basicity, enabling pH-responsive behavior in drug delivery systems .
Stereochemical Considerations: (3R,4R)-4-(Hydroxymethyl)oxan-3-ol highlights the importance of stereochemistry, as its chiral centers at C3 and C4 make it suitable for enantioselective synthesis, a feature absent in the non-chiral 4-(3-Methoxyphenyl)oxan-4-ol .
Biological and Material Applications :
- Compounds like 4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol are explored for metal-organic frameworks due to pyrazole's chelating properties, whereas the 3-methoxyphenyl group in the target compound may favor π-π stacking in supramolecular chemistry .
- The hydroxyl group in all analogs serves as a handle for further functionalization, such as esterification or glycosylation .
Research Findings and Implications
- Thermal Stability: Derivatives like 4-(4-(hexyloxyphenyl)iminomethyl)-3-methoxyphenyl benzoate exhibit liquid crystalline behavior, suggesting that 4-(3-Methoxyphenyl)oxan-4-ol could be tailored for optoelectronic materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
